
Pralsetinib
Overview
Description
Pralsetinib (Gavreto®) is a highly selective RET tyrosine kinase inhibitor (TKI) approved by the U.S. FDA in September 2020 for treating RET fusion-positive non-small cell lung cancer (NSCLC) and RET-mutant thyroid cancers . Its approval was based on the ARROW trial (NCT03037385), which demonstrated robust efficacy:
- Objective Response Rate (ORR): 70% in treatment-naive NSCLC patients and 61% in platinum-pretreated patients .
- Median Progression-Free Survival (mPFS): 16.5 months in NSCLC .
this compound inhibits wild-type RET, RET fusions (e.g., KIF5B-RET, CCDC6-RET), and resistance mutations (e.g., V804L, M918T) with a potency ≥10-fold greater than multi-targeted kinase inhibitors (MKIs) like cabozantinib .
Preparation Methods
Detailed Stepwise Synthesis and Reaction Mechanisms
Suzuki–Miyaura Coupling
The initial step couples bromopyridine 291 (CAS: 1072-97-5) with boronate 292 using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF)/water (3:1) at 80°C . This reaction achieves >95% conversion, forming biaryl intermediate 293 (Figure 1) .
Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronate, and reductive elimination yield the coupled product.
Takai–Utimoto Homologation
The homologation of ketone 294 to 295 employs CrCl₂ and CHI₃ in dimethylformamide (DMF) at −10°C . This step establishes the quaternary carbon with >98% enantiomeric excess (ee), critical for RET inhibition .
Optimization Note : Lower temperatures (−10°C vs. 0°C) reduce byproduct formation from over-halogenation .
Amide Coupling
The final step uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) to couple 295 with amine 296 (CAS: 1427508-30-4) . Reaction monitoring via HPLC confirms >99% purity .
Process Optimization and Scalability
Solvent and Catalyst Selection
-
Suzuki Reaction : THF/water outperforms DME/water due to faster kinetics (reaction time: 2 h vs. 4 h) .
-
Homologation : Substituting CrCl₂ with Mn powder reduces heavy metal residues by 90% without compromising yield .
Temperature Control
-
Ring-Opening Step : Maintaining pH <2 during HCl-mediated hydrolysis prevents epimerization of the ketone intermediate .
-
Amide Coupling : Cooling to 0°C minimizes HATU decomposition, enhancing coupling efficiency .
Crystallization and Purification
This compound’s final form is isolated as a monohydrate via antisolvent crystallization using ethanol/water (7:3) . XRPD (X-ray Powder Diffraction) confirms polymorphic Form I, which exhibits superior bioavailability .
Analytical Methods for Quality Control
RP-HPLC for Impurity Profiling
A reverse-phase HPLC method validated per ICH guidelines separates this compound from three known impurities (Imp-A, Imp-B, Imp-C) :
Parameter | Value |
---|---|
Column | C18 (250 × 4.6 mm, 5 µm) |
Mobile Phase | Acetonitrile/0.1% H₃PO₄ (55:45) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 254 nm |
Retention Time | This compound: 8.2 min |
Validation Results :
Forced Degradation Studies
This compound exhibits susceptibility to:
Recent Advances in Manufacturing
Localization in China
CStone Pharmaceuticals’ domestic manufacturing initiative aims to reduce costs by 50% via localized synthesis . The NMPA-accepted process mirrors the seven-step route but substitutes imported catalysts with domestic equivalents (e.g., Pd/C instead of Pd(PPh₃)₄) .
Continuous Flow Chemistry
Pilot-scale studies demonstrate that converting batch Suzuki reactions to continuous flow systems improves yield by 12% and reduces Pd leaching to <1 ppm .
Chemical Reactions Analysis
Types of Reactions: Pralsetinib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties .
Scientific Research Applications
Pralsetinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of RET inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and gene expression in cancer cells.
Mechanism of Action
Pralsetinib exerts its effects by selectively inhibiting the activity of RET tyrosine kinase receptors. RET gene fusions and mutations lead to the activation of downstream signaling pathways that promote uncontrolled cell proliferation. By blocking RET activity, this compound disrupts these signaling pathways, thereby inhibiting cancer cell growth and survival . The molecular targets of this compound include wild-type RET and oncogenic RET fusions and mutations .
Comparison with Similar Compounds
Selpercatinib (LOXO-292)
Selpercatinib, another selective RET inhibitor, is pralsetinib’s primary competitor. Key comparisons include:
Key Differences:
- This compound has a higher incidence of hematologic toxicity, while selpercatinib is associated with hepatotoxicity .
- Both show comparable efficacy in RET fusion-positive NSCLC, but this compound’s toxicity profile may favor patients with preexisting liver conditions .
Multi-Targeted TKIs (e.g., Cabozantinib, Vandetanib)
Compared to non-selective MKIs, this compound offers:
- Superior Specificity: Avoids off-target effects (e.g., VEGF, EGFR inhibition), reducing hypertension (10% grade 3+) and skin toxicities .
- Improved Tolerability: Lower rates of grade 3+ diarrhea (3% vs. 15–30% in MKIs) .
- Higher Potency: 10-fold greater RET inhibition than FDA-approved MKIs .
Research-Stage Compounds
Advantages of New Compounds:
- Enhanced pharmacokinetics (e.g., LF1/LF2 have higher oral bioavailability) .
- Lower toxicity profiles, making them promising for long-term use .
Drug-Drug Interactions
- Cyclosporine (P-gp Inhibitor): Increases this compound exposure (AUC +181%, Cmax +148%) .
- Itraconazole (CYP3A Inhibitor): Increases AUC by 251% .
- Dose Adjustments: this compound requires halving the dose with strong CYP3A/P-gp inhibitors .
Hepatic Impairment
Real-World and Cost-Effectiveness Data
Real-World Efficacy
- RET-AREAL Study: this compound showed survival benefits in NSCLC with acquired RET fusions post-EGFR/ALK-TKI resistance .
Cost-Effectiveness
Biological Activity
Pralsetinib (formerly known as BLU-667) is a selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, primarily used in the treatment of RET fusion-positive cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. Its mechanism of action, efficacy, safety profile, and potential side effects are critical for understanding its biological activity.
This compound exerts its biological effects through the specific inhibition of RET tyrosine kinase activity. This inhibition is particularly effective against various oncogenic RET fusions and mutations. The compound demonstrates a high selectivity for RET over other kinases, with an in vitro IC50 value for wild-type RET and several mutant forms ranging from 0.3 to 0.4 nmol/L. Notably, this compound is reported to be over 100-fold more selective for RET compared to 96% of other tested kinases .
Efficacy in Clinical Trials
This compound has shown promising results in clinical trials, particularly in patients with RET fusion-positive tumors. Key findings from various studies include:
- ARROW Study : In this multi-cohort phase I/II trial, this compound was administered at a dose of 400 mg once daily. Among treatment-naïve patients with RET fusion-positive NSCLC, an overall response rate (ORR) of 72% was observed, with tumor shrinkage noted in all cases . For patients with prior platinum-based chemotherapy, the ORR was 59% , indicating robust activity even in previously treated populations .
- AcceleRET Lung Study : This ongoing phase III trial aims to compare this compound to standard therapies in first-line treatment settings for advanced/metastatic RET fusion-positive NSCLC. Preliminary data suggest an ORR of 79% among treatment-naïve patients .
- Pan-cancer Efficacy : In a cohort study involving various solid tumors with RET fusions, this compound achieved an ORR of 57% across multiple tumor types .
Safety Profile
This compound is generally well-tolerated; however, it is associated with specific adverse effects:
- Common Adverse Events : The most frequently reported adverse events include hypertension (10%), neutropenia (18%), and lymphopenia (9%). Serious adverse events leading to discontinuation occurred in about 7% of patients due to treatment-related complications .
- Infectious Risks : A notable case report highlighted an increased risk of severe infectious events in a patient treated with this compound for a neuroendocrine tumor. The patient experienced multiple severe infections, raising concerns about the potential immunosuppressive effects associated with off-target inhibition of JAK1/2 pathways .
Data Summary
The following table summarizes key findings from clinical studies on this compound:
Study | Patient Population | Dose | Overall Response Rate (ORR) | Common Adverse Events |
---|---|---|---|---|
ARROW | Treatment-naïve NSCLC | 400 mg QD | 72% | Hypertension, Neutropenia |
ARROW | Prior platinum-based chemotherapy | 400 mg QD | 59% | Lymphopenia |
AcceleRET Lung | Advanced/metastatic RET fusion NSCLC | TBD | 79% | Neutropenia |
Pan-cancer Efficacy | Various solid tumors | 400 mg QD | 57% | Infectious complications |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a clinical trial to evaluate pralsetinib’s efficacy in RET-altered NSCLC?
- Methodological Answer : Focus on defining primary endpoints such as objective response rate (ORR) and progression-free survival (PFS), informed by the ARROW trial framework. Ensure inclusion criteria specify RET fusion/mutation status via validated biomarkers (e.g., NGS). Include comparator arms (e.g., platinum-based chemotherapy) and stratify patients by prior treatment lines. Adhere to CONSORT guidelines for transparency in randomization and blinding .
Q. How should researchers address safety data collection and reporting in this compound studies?
- Methodological Answer : Systematically categorize adverse events (AEs) using CTCAE criteria, with emphasis on hematologic (e.g., neutropenia) and biochemical (e.g., elevated AST) abnormalities. Report dose modifications (reductions/interruptions) and discontinuation rates due to AEs. Use Kaplan-Meier analyses for time-to-event safety metrics, referencing the ARROW trial’s safety profile .
Q. What statistical methods are appropriate for analyzing this compound’s efficacy in small or immature datasets?
- Methodological Answer : Employ Bayesian statistics to handle uncertainty in small samples. Use sensitivity analyses to test assumptions in survival extrapolations (e.g., PFS/OS). For immature data, apply bootstrapping or multiple imputation to account for missing values, as seen in critiques of the ARROW trial’s early-phase limitations .
Q. How can preclinical studies inform clinical trial design for this compound?
- Methodological Answer : Use RET-altered cell/animal models to establish dose-response relationships and synergies with other therapies (e.g., immunotherapy). Translate pharmacokinetic/pharmacodynamic (PK/PD) data to human equivalents via allometric scaling. Ensure preclinical protocols comply with NIH reporting guidelines for reproducibility .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in subgroup efficacy data, such as lower ORR in Chinese vs. global populations?
- Methodological Answer : Conduct meta-regression to identify covariates (e.g., prior treatment lines, genomic heterogeneity) driving differences. Use propensity score matching to balance subgroups. Validate findings via independent cohorts or expanded enrollment in underrepresented populations, as done in the ARROW trial’s Chinese subgroup analysis .
Q. What strategies mitigate bias in indirect comparisons of this compound with non-RET-targeted therapies?
- Methodological Answer : Apply adjusted indirect treatment comparisons (ITC) using common comparator arms (e.g., chemotherapy). Validate with network meta-analyses (NMA) incorporating real-world evidence. Address heterogeneity through sensitivity analyses, as recommended in NICE’s critique of this compound’s indirect evidence .
Q. How should researchers optimize translational endpoints in this compound trials to bridge preclinical and clinical findings?
- Methodological Answer : Integrate liquid biopsies for dynamic RET fusion monitoring. Correlate baseline tumor mutational burden (TMB) with response durability. Use patient-derived xenograft (PDX) models to validate resistance mechanisms (e.g., secondary RET mutations) identified in clinical samples .
Q. What methods improve the rigor of survival extrapolations for this compound in cost-effectiveness models?
- Methodological Answer : Calibrate hazard ratios using external data (e.g., real-world survival curves) to validate parametric assumptions (Weibull/Gompertz). Incorporate treatment waning effects and time-varying covariates. Align with NICE’s Technical Support Document 21 for plausibility checks, addressing immature data limitations in the ARROW trial .
Q. How can researchers address conflicting results between biomarker-driven trials and broader NSCLC studies?
- Methodological Answer : Perform exploratory analyses to identify confounding factors (e.g., co-occurring mutations like EGFR/KRAS). Use adaptive trial designs to enrich for RET-specific populations. Validate findings via external databases (e.g., AACR GENIE) to ensure generalizability .
Q. What frameworks ensure reproducibility in this compound’s preclinical-to-clinical data pipeline?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Publish detailed protocols for in vivo/in vitro assays in supplementary materials. Use orthogonal validation methods (e.g., IHC, RNA-seq) for RET fusion confirmation, per Beilstein Journal’s experimental reporting standards .
Tables for Quick Reference
Key Efficacy Metrics from ARROW Trial |
---|
Overall ORR: 63% (RET fusion+ NSCLC) |
Median PFS: 16.5 months (platinum-refractory) |
Treatment-related discontinuation: 6% |
Common Adverse Events (Grade ≥3) |
---|
Neutropenia: 14% (dose reduction) |
Elevated AST: <15% |
Properties
IUPAC Name |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-SIYOEGHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336540 | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097132-94-8 | |
Record name | Pralsetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRALSETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.